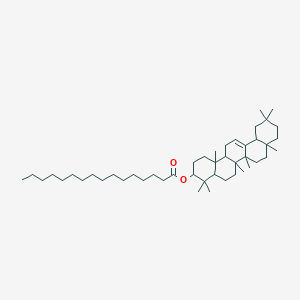
EC-Amyrin palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC-Amyrin palmitate is a compound derived from the esterification of amyrin, a pentacyclic triterpenoid, with palmitic acid. Amyrins are naturally occurring compounds found in various plant sources and are known for their diverse pharmacological properties, including anti-inflammatory, antinociceptive, and gastro-protective effects .
Preparation Methods
The synthesis of EC-Amyrin palmitate involves the esterification of amyrin with palmitic acid. The process typically starts with the extraction of amyrin from plant sources, followed by its purification. The esterification reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. Industrial production methods may involve large-scale extraction and purification processes to obtain amyrin, followed by its esterification in reactors designed for bulk chemical synthesis .
Chemical Reactions Analysis
EC-Amyrin palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of amyrin palmitate.
Reduction: Reduction reactions can convert oxidized derivatives back to their original form.
Substitution: Substitution reactions can occur at the hydroxyl group of amyrin, leading to the formation of different ester derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
EC-Amyrin palmitate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex triterpenoids.
Biology: Studies have shown its potential in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: this compound has been investigated for its potential therapeutic effects in treating conditions such as inflammation, pain, and metabolic disorders.
Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its bioactive properties
Mechanism of Action
The mechanism of action of EC-Amyrin palmitate involves its interaction with various molecular targets and pathways. It has been shown to activate cannabinoid receptors CB1 and CB2, leading to anti-inflammatory and antinociceptive effects. Additionally, it inhibits the production of pro-inflammatory cytokines and the expression of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response .
Comparison with Similar Compounds
EC-Amyrin palmitate is similar to other amyrin derivatives, such as:
α-Amyrin: Known for its anti-inflammatory and gastro-protective properties.
β-Amyrin: Exhibits antinociceptive and anti-inflammatory effects.
δ-Amyrin: Less studied but shares similar structural characteristics. Compared to these compounds, this compound is unique due to its esterification with palmitic acid, which may enhance its bioavailability and stability in biological systems
Properties
IUPAC Name |
(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSRKCNYYCXRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
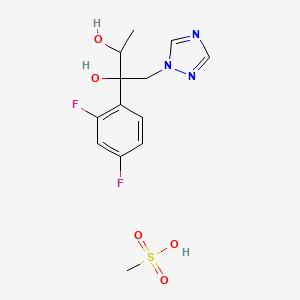

![1-[3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13395406.png)
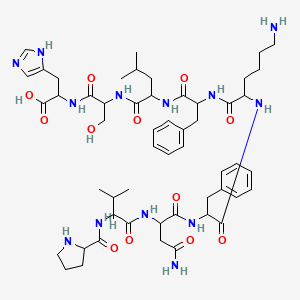
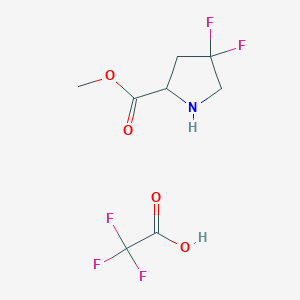
![2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde](/img/structure/B13395430.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395433.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid](/img/structure/B13395436.png)
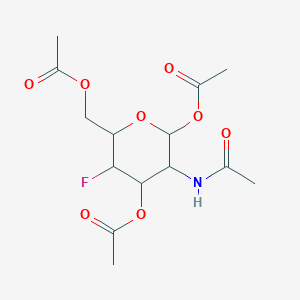
![4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane](/img/structure/B13395445.png)
![[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B13395446.png)
![Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13395456.png)
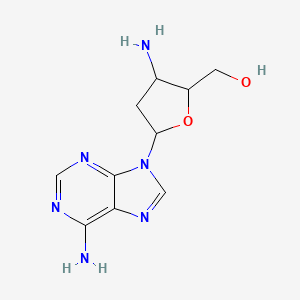
![13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B13395474.png)
